molecular formula C13H12F3N3O B13685070 (E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one

(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one

Cat. No.: B13685070
M. Wt: 283.25 g/mol
InChI Key: SVQOXJGGSYLJTQ-UHFFFAOYSA-N
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Description

(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a propenone moiety with a dimethylamino substituent. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

    Attachment of the Propenone Moiety: This step involves the condensation of the imidazo[1,2-a]pyridine derivative with a suitable aldehyde or ketone under basic conditions.

    Dimethylamino Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

Scientific Research Applications

(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one: shares similarities with other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H12F3N3O

Molecular Weight

283.25 g/mol

IUPAC Name

3-(dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one

InChI

InChI=1S/C13H12F3N3O/c1-18(2)6-5-11(20)10-7-17-12-4-3-9(8-19(10)12)13(14,15)16/h3-8H,1-2H3

InChI Key

SVQOXJGGSYLJTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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